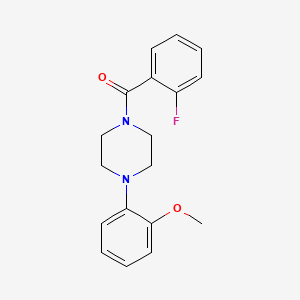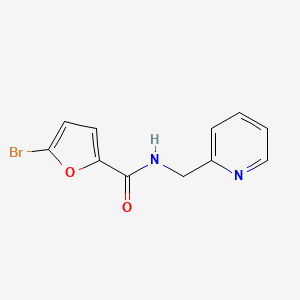
5-bromo-N-(2-pyridinylmethyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2-pyridinylmethyl)-2-furamide, also known as PBF-509, is a small molecule inhibitor that has been studied for its potential therapeutic applications.
Mechanism of Action
5-bromo-N-(2-pyridinylmethyl)-2-furamide inhibits the activity of PTP1B by binding to the active site of the enzyme. This leads to an increase in insulin signaling, which can improve glucose uptake and metabolism in cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme Cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
Studies have shown that this compound can improve glucose tolerance and insulin sensitivity in mice. Additionally, this compound has been shown to have anti-inflammatory effects in various cell types. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of 5-bromo-N-(2-pyridinylmethyl)-2-furamide is that it is a small molecule inhibitor, which makes it easier to synthesize and study compared to larger proteins. However, one limitation is that this compound has only been studied in preclinical models, and more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 5-bromo-N-(2-pyridinylmethyl)-2-furamide. One direction is to further investigate its potential therapeutic applications in diabetes and obesity. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound. Furthermore, this compound could be studied in combination with other drugs to determine if it has synergistic effects. Finally, the safety and efficacy of this compound in humans should be studied in clinical trials.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been studied for its potential therapeutic applications in diabetes, obesity, and inflammation. It inhibits the activity of PTP1B and COX-2, leading to improved glucose metabolism and anti-inflammatory effects. Although more research is needed, this compound shows promise as a potential therapeutic agent.
Synthesis Methods
The synthesis of 5-bromo-N-(2-pyridinylmethyl)-2-furamide involves the reaction of 5-bromo-2-furoic acid with 2-(pyridin-2-ylmethyl)amine in the presence of thionyl chloride. The resulting product is then purified through column chromatography to obtain this compound in high purity.
Scientific Research Applications
5-bromo-N-(2-pyridinylmethyl)-2-furamide has been studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of the enzyme Protein Tyrosine Phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling. Therefore, this compound has been studied for its potential use in the treatment of diabetes and obesity.
properties
IUPAC Name |
5-bromo-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-10-5-4-9(16-10)11(15)14-7-8-3-1-2-6-13-8/h1-6H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZBFEAZGYOJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

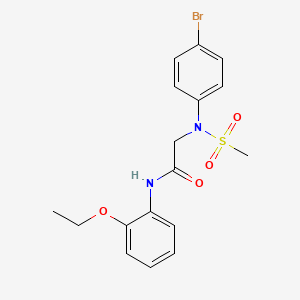
![2-[(4-chlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate](/img/structure/B5865924.png)
![methyl 3-[(4-bromophenyl)sulfonyl]acrylate](/img/structure/B5865931.png)

![methyl 2-methyl-5-oxo-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5865942.png)
![N-({1-[2-(3-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5865944.png)
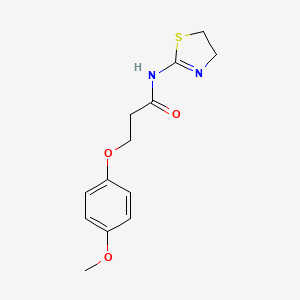
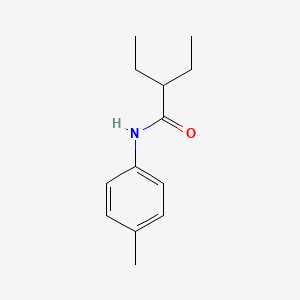
![2-[(2-chlorobenzyl)thio]-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B5865967.png)
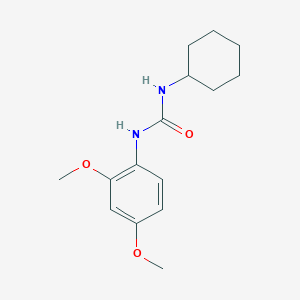

![ethyl 4-{[(2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5865993.png)

